molecular formula C17H18 B189166 (1,2-Dimethyl-2-phenylcyclopropyl)benzene CAS No. 32134-42-2

(1,2-Dimethyl-2-phenylcyclopropyl)benzene

Cat. No.: B189166
CAS No.: 32134-42-2
M. Wt: 222.32 g/mol
InChI Key: HXAAXPCCMXWUGY-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-2-phenylcyclopropyl)benzene, also known as DPC or benzocyclobutene, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of organic chemistry. DPC is a bicyclic hydrocarbon that contains a cyclopropyl ring and a benzene ring. The molecule's unique structure and reactivity make it a valuable tool for researchers studying organic synthesis, reaction mechanisms, and chemical bonding.

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-2-phenylcyclopropyl)benzene is not well understood, but it is believed to involve the formation of a reactive intermediate that can undergo a variety of chemical transformations. The cyclopropyl ring is highly strained, which makes it more reactive than other carbon-carbon bonds. This reactivity allows this compound to participate in a wide range of chemical reactions, including cycloadditions, rearrangements, and reductions.
Biochemical and Physiological Effects:
While this compound has not been extensively studied for its biochemical or physiological effects, it is believed to be relatively non-toxic and non-carcinogenic. However, it is important to note that this compound is a reactive chemical that should be handled with care and used only in a well-ventilated laboratory environment.

Advantages and Limitations for Lab Experiments

(1,2-Dimethyl-2-phenylcyclopropyl)benzene has several advantages for use in laboratory experiments. It is a commercially available compound that can be easily synthesized in high yield and purity. Additionally, its unique structure and reactivity make it a valuable tool for researchers studying organic synthesis and reaction mechanisms. However, this compound also has some limitations. It is a relatively expensive compound, and its reactivity can make it difficult to handle and store. Additionally, its use in biological systems has not been extensively studied, so caution should be exercised when working with this compound in these contexts.

Future Directions

There are many potential future directions for research involving (1,2-Dimethyl-2-phenylcyclopropyl)benzene. One area of interest is the development of new synthetic methods that utilize this compound as a building block. Researchers are also interested in exploring the reactivity of this compound in biological systems, which could lead to the development of new drugs or therapies. Additionally, the unique properties of this compound make it a promising candidate for the development of new materials, such as polymers or coatings. Overall, the versatility and reactivity of this compound make it an exciting area of research with many potential applications in the future.

Synthesis Methods

The synthesis of (1,2-Dimethyl-2-phenylcyclopropyl)benzene involves the reaction of benzocyclobutene (BCB) with a Grignard reagent. BCB is a commercially available compound that can be readily converted to this compound in a two-step process. The first step involves the formation of a Grignard reagent from an alkyl halide or aryl halide and magnesium metal. The Grignard reagent is then added to BCB, resulting in the formation of this compound. The yield of this reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques.

Scientific Research Applications

(1,2-Dimethyl-2-phenylcyclopropyl)benzene has found a wide range of applications in scientific research, particularly in the field of organic chemistry. One of the primary uses of this compound is as a building block for the synthesis of complex organic molecules. The unique reactivity of the cyclopropyl ring allows for the formation of new carbon-carbon bonds, which can be used to create a variety of functional groups and structural motifs.

Properties

32134-42-2

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

(1,2-dimethyl-2-phenylcyclopropyl)benzene

InChI

InChI=1S/C17H18/c1-16(14-9-5-3-6-10-14)13-17(16,2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

HXAAXPCCMXWUGY-UHFFFAOYSA-N

SMILES

CC1(CC1(C)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1(CC1(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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